molecular formula C22H27N3O3S2 B565046 Metopimazine-d6 CAS No. 1215315-86-8

Metopimazine-d6

Katalognummer: B565046
CAS-Nummer: 1215315-86-8
Molekulargewicht: 451.633
InChI-Schlüssel: BQDBKDMTIJBJLA-NPUHHBJXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Metopimazine-d6 is a deuterated form of Metopimazine, a phenothiazine derivative with antiemetic properties. It is primarily used in scientific research as a labeled compound to study the pharmacokinetics and metabolism of Metopimazine. The deuterium atoms in this compound replace hydrogen atoms, making it useful in mass spectrometry and other analytical techniques.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Metopimazine-d6 involves the incorporation of deuterium atoms into the Metopimazine molecule. One common method is the hydrogenation of 2-nitro-4-methylsulfonyl thiophenol to obtain 2-amino-4-methylsulfonyl thiophenol, followed by further reactions to introduce the deuterium atoms . The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.

Analyse Chemischer Reaktionen

Types of Reactions

Metopimazine-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deuterated analogs of Metopimazine and its derivatives, such as the sulfoxide derivative.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Overview
Metopimazine-d6 serves as a valuable tool in pharmacokinetic research. Its deuterated form allows researchers to trace metabolic pathways without significantly altering the compound's chemical properties. This is crucial for understanding the metabolism of metopimazine and its derivatives in humans.

Key Findings

  • Metabolism Tracking: Studies have shown that Metopimazine undergoes high first-pass metabolism, primarily catalyzed by human liver amidase, leading to the formation of metopimazine acid (the major circulating metabolite) . The use of this compound facilitates the accurate quantification of these metabolites through advanced techniques like mass spectrometry and liquid chromatography .
  • Comparative Pharmacokinetics: Research indicates that this compound retains some pharmacological activity, albeit with a potency approximately 200-fold less than that of metopimazine itself . This characteristic is beneficial for comparative studies on drug efficacy and safety profiles.

Clinical Research Applications

Gastroparesis Treatment
Metopimazine is under clinical investigation for treating gastroparesis, a condition characterized by delayed gastric emptying . The insights gained from studies using this compound can enhance understanding of how this drug interacts with biological systems.

  • Clinical Trials: In trials comparing metopimazine with ondansetron for chemotherapy-induced nausea and vomiting, metopimazine demonstrated comparable efficacy but with fewer gastrointestinal side effects . Such findings are critical for developing optimized treatment protocols.

Mass Spectrometry and Analytical Chemistry

Enhanced Analytical Techniques
The incorporation of deuterium in this compound improves the accuracy of mass spectrometric analyses. This enhancement is vital for quantifying drug levels in biological samples, which is essential for both clinical and research settings.

  • Methodology: The stable isotope-labeled compound aids in distinguishing between the parent compound and its metabolites during analysis, allowing for precise pharmacokinetic profiling .

Case Studies

Study Focus Findings Implications
Pharmacokinetics in ChildrenDemonstrated effective suppression of nausea with minimal adverse reactions Supports the safety profile of metopimazine in pediatric populations
First-Pass Metabolism AnalysisIdentified enzymes involved in metopimazine metabolism; highlighted limited role of cytochrome P450s Provides insights into metabolic pathways that can inform dosing strategies
Comparative Efficacy StudyMetopimazine plus ondansetron was more effective than ondansetron alone Suggests potential benefits of combination therapy in managing chemotherapy-induced nausea

Biologische Aktivität

Metopimazine-d6, a deuterated derivative of metopimazine, is primarily recognized for its role as an antiemetic. This compound is particularly valuable in pharmacokinetic studies due to its isotopic labeling, which allows researchers to trace metabolic pathways without significantly altering the compound's chemical properties. This article delves into the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and comparative studies.

Chemical Structure and Properties

This compound is classified as a phenothiazine derivative, characterized by a complex structure that includes a phenothiazine ring system linked to a piperidine moiety with a propyl spacer. The molecular formula for this compound is C22H27N3O3S2C_{22}H_{27}N_{3}O_{3}S_{2} . The incorporation of deuterium atoms enhances the compound's utility in metabolic studies by allowing precise tracking of its behavior in biological systems.

Pharmacological Activity

Dopamine D2 Receptor Antagonism
this compound retains significant biological activity as a dopamine D2 receptor antagonist, similar to its parent compound. However, it exhibits approximately 200-fold less potency at the D2 receptors compared to metopimazine itself . This receptor antagonism is crucial for its effectiveness in treating nausea and vomiting, particularly in patients undergoing chemotherapy or suffering from gastroparesis.

Metabolism and Pharmacokinetics

Metopimazine is primarily metabolized in the liver, with metopimazine acid (MPZA) being the major circulating metabolite. Studies indicate that MPZA accounts for 80% or more of the drug-related material in plasma following administration . The metabolic pathway involves deamination catalyzed predominantly by liver amidase, with minimal involvement from cytochrome P450 enzymes .

Key Metabolic Findings

  • Primary Enzyme : Human liver microsomal amidase is responsible for the formation of MPZA.
  • Minor Pathways : CYP3A4 and CYP2D6 contribute to minor oxidative pathways.
  • Comparative Concentrations : Plasma concentrations of MPZA are significantly higher than those of metopimazine itself.

Study 1: Pharmacokinetics in Children

A pharmacokinetic study involving children demonstrated that metopimazine was rapidly absorbed after oral administration. Key findings included:

  • Dosage : 0.33 mg/kg administered orally.
  • Median C_max (MPZ) : 17.2 ng/mL at 1 hour.
  • Median C_max (MPZA) : 73.6 ng/mL at 2 hours.
  • Half-life (MPZ) : Approximately 2.18 hours .

Study 2: Clinical Investigation

In adults, metopimazine has been used effectively for treating nausea during acute gastroenteritis. Its pharmacokinetic profile suggests rapid metabolism and good tolerance among patients .

Comparative Analysis with Other Phenothiazines

The following table summarizes the characteristics and pharmacological profiles of metopimazine and other related phenothiazines:

CompoundTypePrimary UsePotency at D2 ReceptorMetabolite
MetopimazinePhenothiazineAntiemeticModerateMPZA
ThioridazinePhenothiazineAntipsychoticHighActive metabolites
MesoridazinePhenothiazineSchizophreniaModerateLess sedative effects
ProchlorperazinePhenothiazineAntiemetic/AntipsychoticHighActive metabolites
ChlorpromazinePhenothiazineBroad-spectrum antipsychoticHighMultiple metabolites

Q & A

Basic Research Questions

Q. What is the role of Metopimazine-d6 in pharmacokinetic studies, and how is it methodologically validated?

this compound, a deuterated isotopologue of Metopimazine, is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to improve quantification accuracy by correcting for matrix effects and instrument variability. Methodological validation involves:

  • Spiking experiments : Adding known concentrations of this compound to biological matrices (e.g., plasma) to assess recovery rates and linearity.
  • Validation parameters : Determining limits of detection (LOD) and quantification (LOQ), intra-/inter-day precision, and accuracy per ICH guidelines .
  • Cross-validation : Comparing results with non-deuterated analogs to confirm isotopic purity and absence of interference .

Q. Which analytical techniques are most reliable for quantifying this compound in stability studies?

LC-MS/MS with multiple reaction monitoring (MRM) is the gold standard due to its high specificity and sensitivity. Key steps include:

  • Chromatographic optimization : Using reverse-phase columns (e.g., C18) with gradient elution to separate this compound from metabolites and matrix components.
  • Method validation : Assessing stability under stress conditions (e.g., heat, light, pH extremes) and verifying degradation kinetics via Arrhenius plots .

Q. How should researchers design experiments to assess this compound’s stability in long-term storage?

  • Accelerated stability testing : Expose samples to elevated temperatures (e.g., 40°C) and measure degradation over time.
  • Real-time stability : Store aliquots at -80°C and analyze periodically for 12–24 months.
  • Data reporting : Include batch-specific variability and statistical confidence intervals to ensure reproducibility .

Advanced Research Questions

Q. How can isotopic interference be mitigated when using this compound in complex biological matrices?

  • High-resolution mass spectrometry (HRMS) : Differentiate isotopic clusters using mass accuracy < 5 ppm.
  • Chromatographic separation : Optimize retention times to resolve this compound from endogenous compounds.
  • Cross-validation : Use alternative internal standards (e.g., structural analogs) to confirm quantitative consistency .

Q. How can researchers ensure reproducibility when publishing this compound data?

  • Open-data practices : Share raw chromatograms, mass spectra, and calibration datasets in supplementary materials.
  • Detailed protocols : Document instrument settings (e.g., collision energy, source temperature) and software parameters (e.g., smoothing algorithms).
  • Peer review : Invite analytical chemists and pharmacologists to assess methodological rigor during manuscript submission .

Eigenschaften

IUPAC Name

1-[1,1,2,2,3,3-hexadeuterio-3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2/c1-30(27,28)17-7-8-21-19(15-17)25(18-5-2-3-6-20(18)29-21)12-4-11-24-13-9-16(10-14-24)22(23)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H2,23,26)/i4D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDBKDMTIJBJLA-NPUHHBJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CCC(CC1)C(=O)N)C([2H])([2H])N2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676045
Record name 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl](~2~H_6_)propyl}piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215315-86-8
Record name 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl](~2~H_6_)propyl}piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.